molecular formula C19H16N2O4S B2768883 6-methyl-4-((1-(2-phenylthiazole-4-carbonyl)azetidin-3-yl)oxy)-2H-pyran-2-one CAS No. 2034385-47-0

6-methyl-4-((1-(2-phenylthiazole-4-carbonyl)azetidin-3-yl)oxy)-2H-pyran-2-one

Cat. No. B2768883
CAS RN: 2034385-47-0
M. Wt: 368.41
InChI Key: WHVJMGVHRJPTGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-methyl-4-((1-(2-phenylthiazole-4-carbonyl)azetidin-3-yl)oxy)-2H-pyran-2-one is a synthetic compound that has been extensively studied for its potential applications in scientific research. It is commonly referred to as MT-2 and is a derivative of melanotan II, a peptide hormone that is involved in the regulation of skin pigmentation.

Scientific Research Applications

Synthesis and Characterization

The compound 6-methyl-4-((1-(2-phenylthiazole-4-carbonyl)azetidin-3-yl)oxy)-2H-pyran-2-one, due to its complex structure, is involved in the synthesis of tricyclic heteroaromatic systems and other novel compounds with potential biological activities. For instance, derivatives of pyrazolo[3,4-d]pyrimidin have been synthesized, showing the versatility of similar compounds in creating fused 1,2,4-triazoles and other heterocyclic systems, highlighting the compound's role in the development of new molecular architectures (Golec, Scrowston, & Dunleavy, 1992). Moreover, novel pyrazolopyrimidines derivatives were synthesized for their potential as anticancer and anti-5-lipoxygenase agents, showing the compound's relevance in medicinal chemistry and drug design (Rahmouni et al., 2016).

Antibacterial and Antimicrobial Activities

The structural framework of 6-methyl-4-((1-(2-phenylthiazole-4-carbonyl)azetidin-3-yl)oxy)-2H-pyran-2-one and its derivatives has been utilized to develop new antibacterial agents. Research into azetidinone derivatives of 3-methyl-1H-pyrazol-5(4H)-one demonstrated promising antibacterial activities against various bacterial strains, indicating the potential for developing new antimicrobial agents from these compounds (Chopde, Meshram, & Pagadala, 2012).

Anticancer and Enzyme Inhibition

Studies on novel pyrazolopyrimidines derivatives have shown their potential as anticancer and anti-5-lipoxygenase agents, suggesting that compounds within this chemical framework can be optimized for targeted therapies against specific cancer types and inflammatory conditions (Rahmouni et al., 2016). This is further supported by research into the synthesis and biological evaluation of these derivatives, emphasizing their role in discovering new therapeutic agents.

properties

IUPAC Name

6-methyl-4-[1-(2-phenyl-1,3-thiazole-4-carbonyl)azetidin-3-yl]oxypyran-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O4S/c1-12-7-14(8-17(22)24-12)25-15-9-21(10-15)19(23)16-11-26-18(20-16)13-5-3-2-4-6-13/h2-8,11,15H,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHVJMGVHRJPTGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=O)O1)OC2CN(C2)C(=O)C3=CSC(=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-methyl-4-((1-(2-phenylthiazole-4-carbonyl)azetidin-3-yl)oxy)-2H-pyran-2-one

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